molecular formula C12H15NO2 B3183887 (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-73-9

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid

Cat. No. B3183887
CAS RN: 1047651-73-9
M. Wt: 205.25 g/mol
InChI Key: PLUOWDZCCZMKBL-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-TPCA, is an organic compound that is used in the synthesis of various compounds. It is a versatile starting material for the preparation of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has been studied extensively for its various applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterisation

Research has led to the synthesis of novel compounds and the exploration of their structural characteristics. For example, the synthesis of a beta-foldamer containing pyrrolidin-2-one rings demonstrates the ability to create complex molecular architectures. This compound's 12-helix conformation, assigned by NMR analysis and confirmed by molecular dynamics simulations, showcases the intricate designs that can be achieved (Menegazzo et al., 2006).

Chemical Reactions and Mechanisms

The C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another area of application. This process allows for the generation of conjugated azomethine ylides followed by 6π-electrocylization, demonstrating the compound's versatility in chemical synthesis (Kang et al., 2015).

Influenza Neuraminidase Inhibitors

The compound's derivatives have been investigated for their potential as influenza neuraminidase inhibitors. The discovery of potent inhibitors showcases the compound's relevance in the development of antiviral medications, highlighting its importance in medical research (Wang et al., 2001).

Molecular Properties and Interactions

The influence of intramolecular hydrogen bonding on molecular properties has been studied, revealing how these interactions affect charge transfer and emission properties. Such studies contribute to our understanding of the compound's potential in materials science and photonic applications (Muthuraja et al., 2018).

Extraction and Separation Processes

Research into the extraction of related compounds, such as Pyridine-3-carboxylic Acid, using different diluents and extractants like 1-Dioctylphosphoryloctane (TOPO), provides insights into separation processes relevant to pharmaceutical and biochemical industries (Kumar & Babu, 2009).

properties

IUPAC Name

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUOWDZCCZMKBL-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid

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